molecular formula C18H13N3 B10842914 3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine

3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine

Cat. No.: B10842914
M. Wt: 271.3 g/mol
InChI Key: OXVAGVMMJCNKRK-UHFFFAOYSA-N
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Description

3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a biphenyl group, an ethynyl linkage, and a methyl-substituted triazine ring. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 3-biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine can be achieved through several synthetic routes. One common method involves the [4+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the triazine ring. The reaction typically requires the use of catalysts and specific reaction conditions to achieve high yields and purity .

Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or metal-based catalysis to optimize the reaction conditions and improve the efficiency of the process . These methods allow for the large-scale production of the compound with consistent quality and yield.

Chemical Reactions Analysis

3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

5-methyl-3-[2-(4-phenylphenyl)ethynyl]-1,2,4-triazine

InChI

InChI=1S/C18H13N3/c1-14-13-19-21-18(20-14)12-9-15-7-10-17(11-8-15)16-5-3-2-4-6-16/h2-8,10-11,13H,1H3

InChI Key

OXVAGVMMJCNKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC(=N1)C#CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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